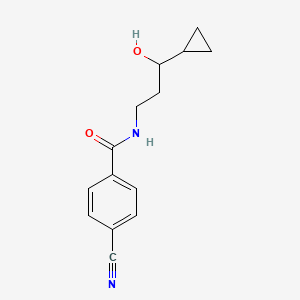

4-cyano-N-(3-cyclopropyl-3-hydroxypropyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzamides, such as 4-cyano-N-(3-cyclopropyl-3-hydroxypropyl)benzamide, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Chemical Reactions Analysis

While specific chemical reactions involving 4-cyano-N-(3-cyclopropyl-3-hydroxypropyl)benzamide are not directly available, benzene derivatives like this compound are known to undergo nucleophilic reactions . These reactions generally occur at sp2 or sp hybridized carbon atoms .科学的研究の応用

Drug Design and Development

The crystal structure of benzamide derivatives, including compounds like 4-cyano-N-(3-cyclopropyl-3-hydroxypropyl)benzamide, is crucial in the field of drug design . The detailed molecular structure helps in understanding the interaction with biological targets, which is essential for designing potent and selective drug candidates. This compound could serve as a scaffold for developing new medications with improved pharmacokinetic properties.

Molecular Imaging

The structural information of benzamide derivatives is valuable in molecular imaging . By attaching imaging agents to these compounds, researchers can track their distribution and interaction within biological systems, aiding in the diagnosis and monitoring of diseases.

Chemical Synthesis

4-cyano-N-(3-cyclopropyl-3-hydroxypropyl)benzamide can be used as an intermediate in chemical synthesis . Its unique structure could help in the construction of complex molecules, particularly in the synthesis of cyclic compounds due to the presence of the cyclopropyl group.

作用機序

Target of Action

The primary target of 4-cyano-N-(3-cyclopropyl-3-hydroxypropyl)benzamide is Dihydroorotate dehydrogenase (quinone), mitochondrial . This enzyme plays a crucial role in the de novo biosynthesis of pyrimidines in humans .

Biochemical Pathways

The inhibition of Dihydroorotate dehydrogenase affects the pyrimidine biosynthesis pathway . This can lead to a decrease in the levels of pyrimidine nucleotides, which are essential components of DNA and RNA.

特性

IUPAC Name |

4-cyano-N-(3-cyclopropyl-3-hydroxypropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c15-9-10-1-3-12(4-2-10)14(18)16-8-7-13(17)11-5-6-11/h1-4,11,13,17H,5-8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSCFJVBRZYWGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)C2=CC=C(C=C2)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-chlorobenzyl)-7-(4-methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2871847.png)

![1-Oxo-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2871852.png)

formamide](/img/structure/B2871854.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B2871855.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2871856.png)

![8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2871857.png)

![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2871858.png)

![2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzothiazole](/img/structure/B2871861.png)

![Ethyl 4-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2871863.png)

![N-(2-furylmethyl)-4-[2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2871866.png)

![N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2871867.png)